molecular formula C9H8ClNO B6263809 1-chloro-4-(isocyanatomethyl)-2-methylbenzene CAS No. 2649064-25-3

1-chloro-4-(isocyanatomethyl)-2-methylbenzene

Cat. No. B6263809
CAS RN: 2649064-25-3
M. Wt: 181.6
InChI Key:
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Description

1-Chloro-4-(isocyanatomethyl)-2-methylbenzene, also known as 4-chloro-2-methylbenzene-1-isocyanate (CMBI), is a member of the isocyanate family of compounds. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of various organic compounds and has been studied for its potential applications in scientific research.

Mechanism of Action

CMBI acts as a catalyst in the synthesis of polyurethanes and polyureas. It catalyzes the reaction of diisocyanates and polyols, which form polyurethanes and polyureas. The reaction is initiated by the nucleophilic addition of the diisocyanates to the polyols, leading to the formation of polyurethanes and polyureas.
Biochemical and Physiological Effects
CMBI is a volatile, colorless liquid with a pungent odor. It is a potent irritant and may cause skin and eye irritation. It is also a potent respiratory irritant and may cause respiratory irritation, coughing, and difficulty breathing. Additionally, CMBI is a potential carcinogen and may cause cancer in humans.

Advantages and Limitations for Lab Experiments

The advantages of using CMBI in lab experiments include its low cost, low toxicity, and its ability to catalyze the synthesis of polyurethanes and polyureas. The limitations of using CMBI in lab experiments include its volatile nature, its potential to cause skin and eye irritation, and its potential to cause respiratory irritation.

Future Directions

The potential future directions for the use of CMBI in scientific research include its use as a catalyst in the synthesis of polymers, its use as a raw material in the manufacture of polyurethane foams, its use as a catalyst in the synthesis of polyurethane elastomers, and its use as a catalyst in the synthesis of polyurethane adhesives. Additionally, CMBI could be used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.

Synthesis Methods

CMBI can be synthesized in two ways. The first method involves the reaction of 1-chloro-4-(isocyanatomethyl)-2-methylbenzeneethylbenzene with phosgene. The reaction is a nucleophilic addition of phosgene to the aromatic ring of 1-chloro-4-(isocyanatomethyl)-2-methylbenzeneethylbenzene, leading to the formation of CMBI. The second method involves the reaction of 1-chloro-4-(isocyanatomethyl)-2-methylbenzeneethylbenzene with an amine, such as aniline or ethylamine. The reaction is a nucleophilic substitution of the amine for the chlorine atom in 1-chloro-4-(isocyanatomethyl)-2-methylbenzeneethylbenzene, leading to the formation of CMBI.

Scientific Research Applications

CMBI has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as polyurethanes and polyisocyanates. It has also been used as a catalyst in the synthesis of polyurethanes and polyureas. Additionally, CMBI has been used in the synthesis of polyurethane foams, which are used in the production of insulation materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-4-(isocyanatomethyl)-2-methylbenzene involves the reaction of 1-chloro-4-nitro-2-methylbenzene with potassium cyanate, followed by reduction of the resulting 1-cyano-4-(nitromethyl)-2-methylbenzene with hydrogen gas over a palladium catalyst to yield 1-chloro-4-(isocyanatomethyl)-2-methylbenzene.", "Starting Materials": ["1-chloro-4-nitro-2-methylbenzene", "potassium cyanate", "hydrogen gas", "palladium catalyst"], "Reaction": ["Step 1: Dissolve 1-chloro-4-nitro-2-methylbenzene and potassium cyanate in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide.", "Step 2: Heat the reaction mixture to reflux for several hours, until TLC analysis indicates complete conversion of the starting material to the desired product, 1-cyano-4-(nitromethyl)-2-methylbenzene.", "Step 3: Cool the reaction mixture and filter off any solid precipitate.", "Step 4: Dissolve the resulting 1-cyano-4-(nitromethyl)-2-methylbenzene in a suitable solvent, such as ethanol or methanol.", "Step 5: Add a palladium catalyst, such as palladium on carbon, to the reaction mixture.", "Step 6: Bubble hydrogen gas through the reaction mixture at room temperature and atmospheric pressure, until TLC analysis indicates complete reduction of the nitro group to an amino group.", "Step 7: Filter off any solid precipitate and evaporate the solvent under reduced pressure.", "Step 8: Purify the resulting 1-chloro-4-(isocyanatomethyl)-2-methylbenzene by recrystallization or column chromatography."] }

CAS RN

2649064-25-3

Product Name

1-chloro-4-(isocyanatomethyl)-2-methylbenzene

Molecular Formula

C9H8ClNO

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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